molecular formula C14H7BrCl2N2O B1373118 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole CAS No. 1065074-34-1

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1373118
CAS No.: 1065074-34-1
M. Wt: 370 g/mol
InChI Key: BITKEMIHQZIOMI-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: Researchers use the compound as a probe to study biological processes and molecular interactions due to its ability to form stable complexes with biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(2-Fluorophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(2-Methylphenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-10-6-2-1-4-8(10)13-18-14(20-19-13)9-5-3-7-11(16)12(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITKEMIHQZIOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C(=CC=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674632
Record name 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-34-1
Record name 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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